2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide
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Overview
Description
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide is a complex organic compound with a unique structure that includes a fluorine atom, a sulfonamide group, and a dibenzo-thiazine ring system
Preparation Methods
The synthesis of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide involves multiple steps, starting with the formation of the dibenzo-thiazine ring system. The synthetic route typically includes the following steps:
Formation of the dibenzo-thiazine ring: This step involves the cyclization of appropriate precursors under specific conditions to form the dibenzo-thiazine ring.
Introduction of the fluorine atom: The fluorine atom is introduced through a fluorination reaction using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Sulfonamide formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
N-methylation: The final step involves the methylation of the amide group using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide can be compared with other similar compounds, such as:
2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: This compound has a similar dibenzo-thiazine ring system but differs in the substituents attached to the ring.
6H-Dibenzo[c,e][1,2]oxaphosphinine 6-oxide: This compound has a similar ring system but contains a phosphorus atom instead of sulfur.
Dibenzo[c,e][1,2]oxaborinin-6-ol: This compound has a similar ring system but contains a boron atom instead of sulfur.
Properties
Molecular Formula |
C15H13FN2O3S |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-methylacetamide |
InChI |
InChI=1S/C15H13FN2O3S/c1-17-15(19)9-18-13-7-6-10(16)8-12(13)11-4-2-3-5-14(11)22(18,20)21/h2-8H,9H2,1H3,(H,17,19) |
InChI Key |
AZDIIZGDLSTZFP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1C2=C(C=C(C=C2)F)C3=CC=CC=C3S1(=O)=O |
Origin of Product |
United States |
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